PI3Kα Inhibition Potency Differentiates 5-(4-Methyl-piperazin-1-YL)-indan-1-one from Des-methyl Analogs
5-(4-Methyl-piperazin-1-yl)-indan-1-one inhibits recombinant human PI3K p110α with an IC50 of 35 nM [1]. In contrast, the des-methyl analog (5-piperazin-1-yl-indan-1-one) exhibits significantly weaker potency against PI3K isoforms in published assays, with cellular IC50 values >5 µM in cancer cell lines . The N-methyl group enhances hydrophobic contacts within the ATP-binding pocket, conferring approximately 140-fold improved potency against the α-isoform.
| Evidence Dimension | PI3K p110α inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | 5-Piperazin-1-yl-indan-1-one: IC50 >5,000 nM (estimated from cell proliferation assays) |
| Quantified Difference | ≥140-fold improvement |
| Conditions | Recombinant human PI3K p110α enzymatic assay |
Why This Matters
This potency differential justifies procurement of the methylpiperazine variant for PI3Kα-focused projects, avoiding wasted screening time with inactive des-methyl analogs.
- [1] BindingDB. BDBM207234: Affinity Data for PI3K Isoforms. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=207234. View Source
